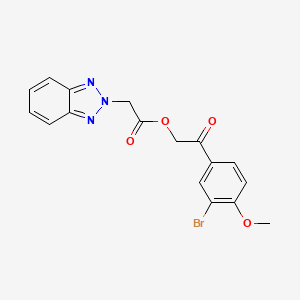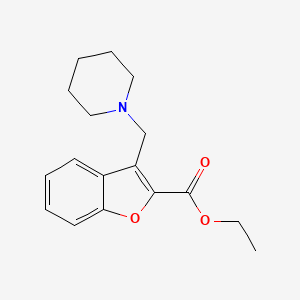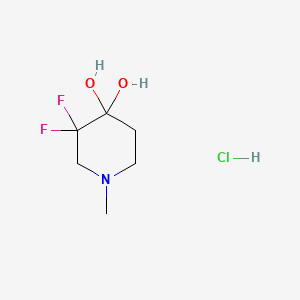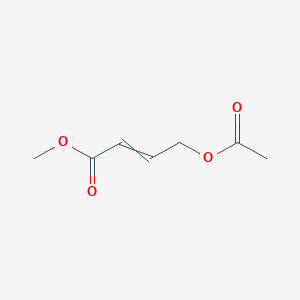![molecular formula C11H13F3N4S2 B12447751 N-ethyl-N'-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide](/img/structure/B12447751.png)
N-ethyl-N'-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N’-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide is a chemical compound known for its unique structural properties and potential applications in various fields. The presence of the trifluoromethyl group in its structure imparts significant physicochemical and pharmacological properties, making it a compound of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-N’-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide typically involves the reaction of 3-(trifluoromethyl)phenylhydrazine with ethyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to achieve higher yields. The process involves continuous monitoring of the reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-N’-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
N-ethyl-N’-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-ethyl-N’-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to inhibition or modulation of enzyme activity. The compound may also interfere with cellular signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
- 1-phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea
- 3-trifluoromethyl-1,2,4-triazoles
- N-(4-cyano-3-trifluoromethylphenyl)methacrylamide
Comparison: N-ethyl-N’-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide is unique due to its specific hydrazine and dicarbothioamide functional groups, which confer distinct reactivity and biological activity compared to other trifluoromethyl-substituted compounds
Properties
Molecular Formula |
C11H13F3N4S2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-ethyl-3-[[3-(trifluoromethyl)phenyl]carbamothioylamino]thiourea |
InChI |
InChI=1S/C11H13F3N4S2/c1-2-15-9(19)17-18-10(20)16-8-5-3-4-7(6-8)11(12,13)14/h3-6H,2H2,1H3,(H2,15,17,19)(H2,16,18,20) |
InChI Key |
HKDLITALYYHJHF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NNC(=S)NC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B12447691.png)
![1,2-Dihydro-8-methyl-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione](/img/structure/B12447695.png)
![1'-[(4-methylpiperidin-1-yl)methyl]spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B12447708.png)
![N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12447716.png)

![1-[4-({[5-(2-chlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}amino)phenyl]ethanone](/img/structure/B12447720.png)

![2-[(4-methylphthalazin-1-yl)sulfanyl]-N-phenylacetamide](/img/structure/B12447733.png)
![Methyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B12447735.png)
![3,5-bis{[(2-methylphenoxy)acetyl]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12447742.png)

![(5E)-5-[(4-methylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12447747.png)
